molecular formula C24H17N3O5 B3504468 2-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide

2-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide

Cat. No. B3504468
M. Wt: 427.4 g/mol
InChI Key: XSADKYJHZATRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide is a synthetic compound with potential applications in scientific research. This molecule is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide are still being studied. However, it has been shown to have cytotoxic effects on cancer cells, as well as antibacterial and antiviral effects. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide in lab experiments is its potential to selectively target cancer cells, bacteria, and viruses. This makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more selective and effective drugs. Another direction is to study its potential use in combination with other drugs to enhance its cytotoxic effects. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit biological activity against various targets, including cancer cells, bacteria, and viruses. It has been studied for its potential use as an anti-cancer agent, anti-bacterial agent, and anti-viral agent.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O5/c1-14-18(7-4-8-21(14)27(29)30)26-24(28)17-12-20(25-19-6-3-2-5-16(17)19)15-9-10-22-23(11-15)32-13-31-22/h2-12H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSADKYJHZATRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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